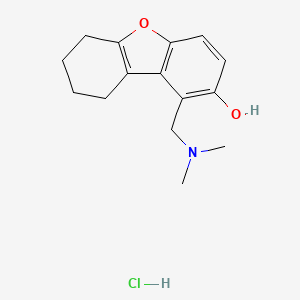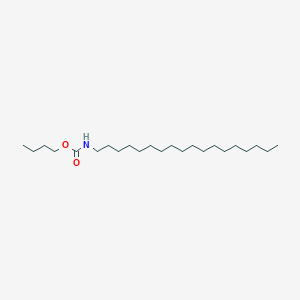
Carbonothioyl bromide chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioyl bromide chloride is a chemical compound with the formula CSBrCl It is a member of the family of carbonothioyl halides, which are characterized by the presence of a carbon-sulfur double bond and halogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbonothioyl bromide chloride can be synthesized through the chlorination and bromination of carbon disulfide (CS2). The process involves the controlled addition of chlorine and bromine to carbon disulfide, resulting in the formation of trichloromethanesulfenyl chloride (CCl3SCl) and subsequent reduction to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale chlorination and bromination reactors. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Carbonothioyl bromide chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbonyl derivatives.
Addition Reactions: It can participate in addition reactions with dienes to form cyclic compounds.
Decomposition Reactions: Under certain conditions, it can decompose to form carbon disulfide and other by-products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Tin, dihydroanthracene
Reaction Conditions: Controlled temperature and pressure, often in the presence of a solvent
Major Products Formed:
Thiocarbonyl Derivatives: Formed through substitution reactions
Cyclic Compounds: Formed through addition reactions
Decomposition Products: Carbon disulfide, carbon tetrachloride
Aplicaciones Científicas De Investigación
Carbonothioyl bromide chloride has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of carbonothioyl bromide chloride involves its reactivity with nucleophiles and its ability to form stable thiocarbonyl intermediates. These intermediates can undergo further reactions to yield a variety of products. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
Thiophosgene (CSCl2): Similar in structure but contains two chlorine atoms instead of one chlorine and one bromine.
Thiocarbonyl Fluoride (CSF2): Contains fluorine atoms instead of chlorine and bromine.
Sulfur Dichloride (SCl2): Contains sulfur and chlorine but lacks the carbon-sulfur double bond.
Uniqueness: Carbonothioyl bromide chloride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other carbonothioyl halides. This dual halogenation allows for a broader range of chemical transformations and applications.
Propiedades
Número CAS |
35907-57-4 |
|---|---|
Fórmula molecular |
CBrClS |
Peso molecular |
159.43 g/mol |
Nombre IUPAC |
bromomethanethioyl chloride |
InChI |
InChI=1S/CBrClS/c2-1(3)4 |
Clave InChI |
GSFATHSBYRSUSO-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




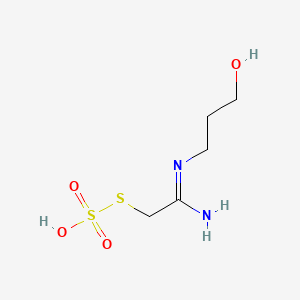
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
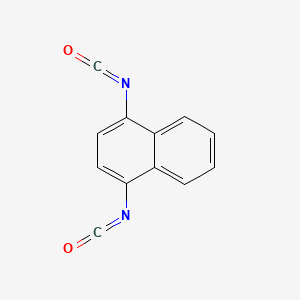
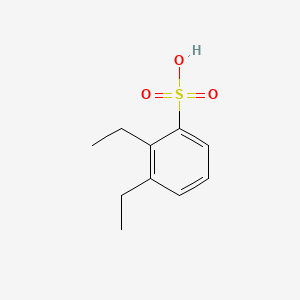


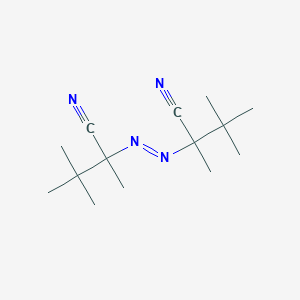

![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)

